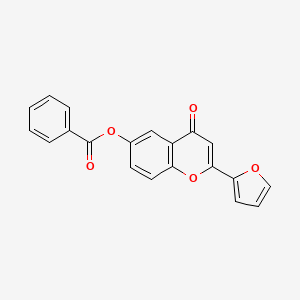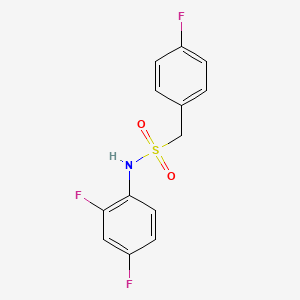![molecular formula C19H16ClNO3S B4632181 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4632181.png)
5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of TZDs, including our compound of interest, often involves the amendment of the TZD scaffold to optimize or design potential inhibitors or activators of specific biological targets. A notable method involves the incorporation of various substituents at strategic positions on the TZD ring to enhance biological activity. For example, compounds bearing the TZD scaffold with modifications such as N-methyl benzoic acid and specific arylidene substituents have shown potent activity, highlighting the importance of structural modifications in achieving desired biological effects (Verma, Yadav, & Thareja, 2019).
Molecular Structure Analysis
The TZD core is characterized by a five-membered ring containing sulfur and nitrogen atoms, which is crucial for its binding affinity and interaction with biological targets. Structural activity relationship (SAR) studies have mapped the essential pharmacophoric features of TZDs, indicating that specific configurations and substituents around the thiazolidinedione core are vital for their biological activity. These studies suggest that the Z-configuration around the arylidene double bond is essential for designing ligands with optimum activity (Verma, Yadav, & Thareja, 2019).
Chemical Reactions and Properties
TZDs undergo various chemical reactions based on their functional groups, enabling the synthesis of a wide range of derivatives with diverse biological activities. The reactivity of the TZD core can be manipulated through substitutions at the N-3 and C-5 positions, leading to compounds with antimicrobial, anticancer, and antidiabetic properties. These reactions are pivotal in the structural modification of TZDs for enhancing their biological efficacy and specificity (Singh, Kajal, Pradhan, Bhurta, & Monga, 2022).
Physical Properties Analysis
The physical properties of TZDs, including our specific compound, are influenced by their molecular structure. These properties, such as solubility, melting point, and crystallinity, are critical for the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics. The modifications in the TZD scaffold can lead to significant changes in these physical properties, affecting the compound's overall therapeutic potential.
Chemical Properties Analysis
The chemical properties of TZDs are characterized by their ability to act as agonists to PPARγ, affecting glucose and lipid metabolism. However, the anti-cancer effects of TZDs, including those modified with specific substituents such as our compound of interest, do not correlate well with their ability to activate PPARγ, suggesting alternative mechanisms of action. Recent studies indicate that TZDs may act as selective inhibitors of insulin-like growth factor-1 (IGF-1) receptor signaling, which is known to be deregulated in various cancers. This dual mechanism of action underscores the chemical versatility of the TZD scaffold and its potential in designing multi-targeted therapeutic agents (Mughal, Kumar, & Vikram, 2015).
Wissenschaftliche Forschungsanwendungen
Antidiabetic Potential
Research has identified certain thiazolidine-2,4-dione derivatives as having significant hypoglycemic and hypolipidemic activities. These compounds have been evaluated using genetically obese and diabetic mice, highlighting their potential as antidiabetic agents. The acidic thiazolidine-2,4-dione ring is essential for these activities, suggesting a promising direction for diabetes management research (Sohda et al., 1982).
Antimicrobial Activity
Another field of application involves the antimicrobial properties of thiazolidine-2,4-dione derivatives. Some compounds have shown effective inhibitory activities against various pathogenic strains of bacteria and fungi, including Gram-positive and Gram-negative bacteria and Candida albicans. This suggests potential use in developing new antimicrobial agents (Stana et al., 2014).
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidine-2,4-dione derivatives have also been a focus, with some compounds demonstrating considerable biological efficacy in in vivo models. These findings suggest roles in modulating inflammatory responses, which could be beneficial in treating various inflammatory diseases (Barros et al., 2010).
Antiproliferative Activity
Thiazolidine-2,4-dione derivatives have been evaluated for their antiproliferative effects against human cancer cell lines. Certain compounds have shown potent activity, indicating their potential as candidates for cancer therapy research (Chandrappa et al., 2008).
Chemical Synthesis and Structural Analysis
The compound and its derivatives have been the subject of structural and synthetic studies, providing insights into their chemical properties and potential applications in material science and as intermediates in organic synthesis (Yang & Yang, 2011).
Eigenschaften
IUPAC Name |
(5Z)-5-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-2-21-18(22)17(25-19(21)23)11-14-5-3-4-6-16(14)24-12-13-7-9-15(20)10-8-13/h3-11H,2,12H2,1H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKNZZVRHMJJBY-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4632101.png)
![2-cyano-N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4632102.png)
![4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4632106.png)
![ethyl 4-{2-[(2-bromo-4-isopropylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B4632126.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4632127.png)
![N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B4632133.png)
![2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4632143.png)

![methyl 3-bromo-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4632151.png)


![N-(4-isopropylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4632192.png)
![methyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B4632194.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4632195.png)